

Application Notes and Protocols for Angiogenesis Assays Using Vegfr-2-IN-36

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Compound of Interest

Compound Name: Vegfr-2-IN-36

Cat. No.: B12378780

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis.^{[1][2]} Upon binding by its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.^{[1][2][3]} Consequently, the inhibition of VEGFR-2 signaling is a prime target for anti-angiogenic therapies in cancer and other diseases.

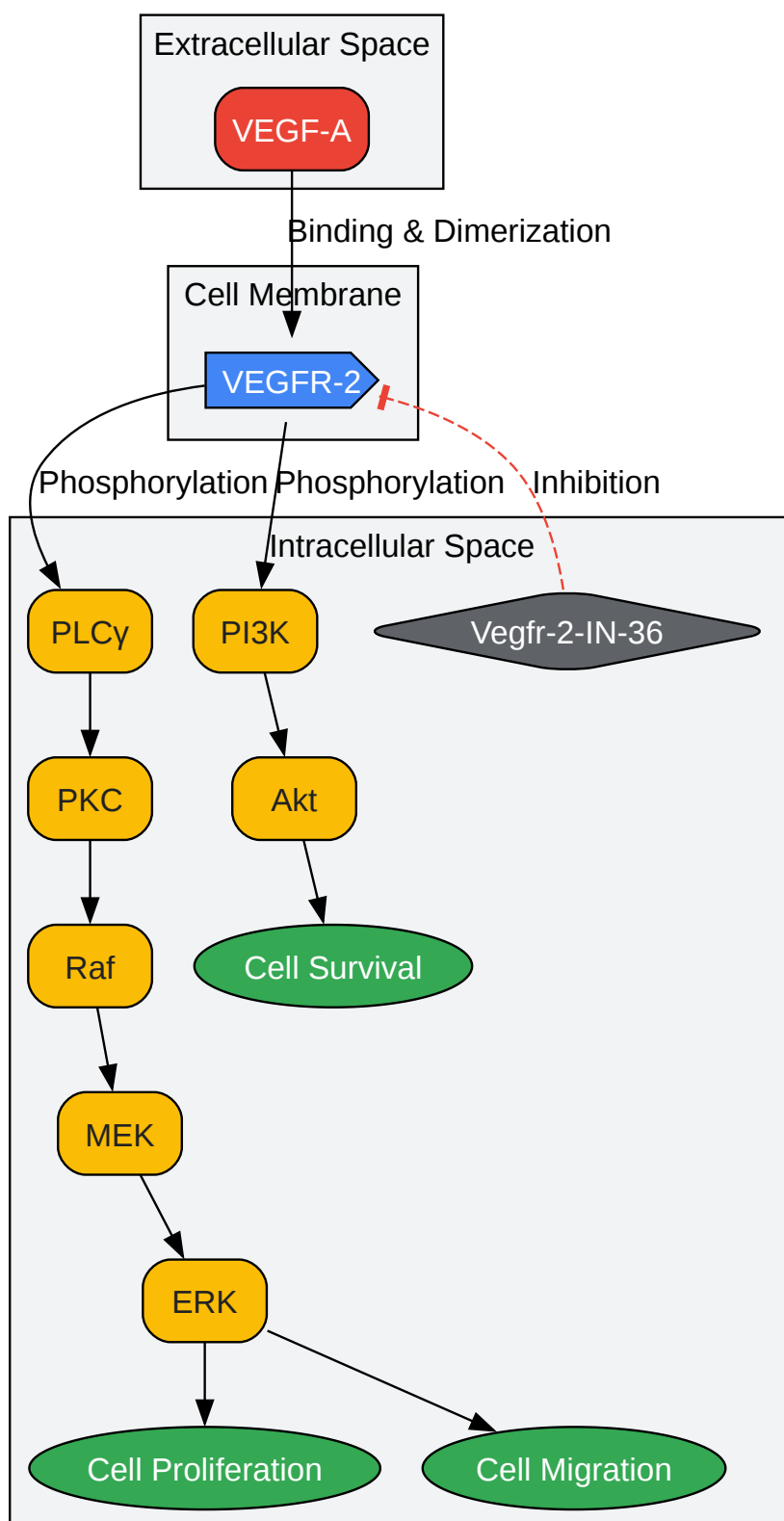
Vegfr-2-IN-36 is a potent and selective small molecule inhibitor of VEGFR-2 kinase activity. These application notes provide detailed protocols for utilizing **Vegfr-2-IN-36** in common in vitro angiogenesis assays to assess its anti-angiogenic potential.

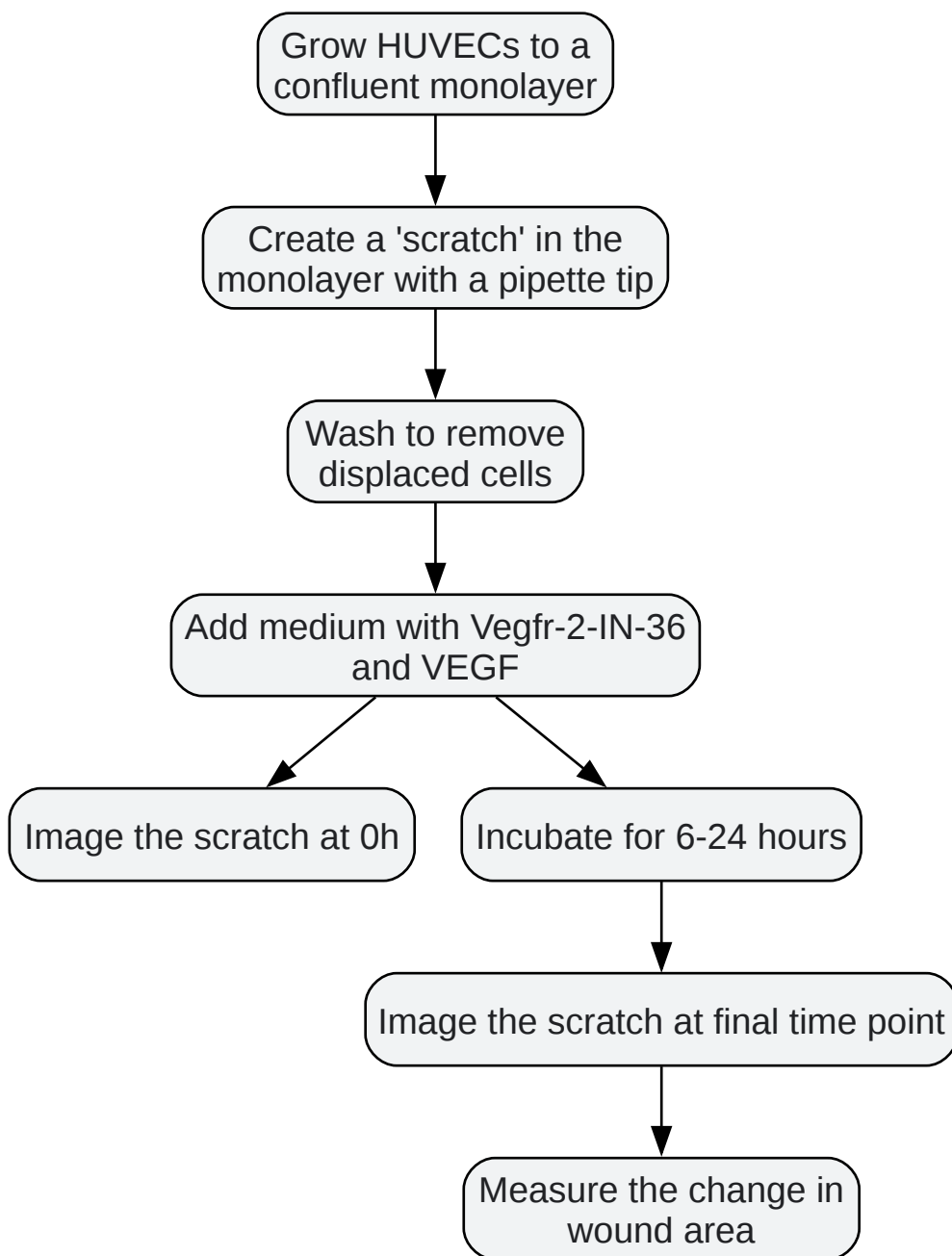
Mechanism of Action

Vegfr-2-IN-36 is hypothesized to be an ATP-competitive inhibitor that targets the ATP-binding site within the catalytic domain of VEGFR-2. By occupying this site, it prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades crucial for angiogenesis.

Signaling Pathway

The binding of VEGF to VEGFR-2 triggers a complex signaling network. Key pathways include the PLC γ -PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which is critical for endothelial cell survival.[3] **Vegfr-2-IN-36**, by inhibiting the initial VEGFR-2 phosphorylation, is expected to block these and other related signaling events.





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